molecular formula C30H22 B103426 m-Quinquephenyl CAS No. 16716-13-5

m-Quinquephenyl

Cat. No. B103426
CAS RN: 16716-13-5
M. Wt: 382.5 g/mol
InChI Key: XQCZQOSQCGDDPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various reactions. In one study, 5,7-diphenylquinoline and 2,5,7-triphenylquinoline were synthesized from m-terphenylamine using the Skraup reaction with glycerol in the presence of acid. The subsequent reaction with phenyl lithium led to the formation of the triphenyl derivative . Another approach involved the reaction of 2,8-dibromoquinoline with group 4 metal alkyls, resulting in various coordination modes of the ligand and the formation of complexes that could act as catalysts in ethylene polymerization .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using different techniques. For instance, the UV-Vis and photoluminescence spectra of m-terphenylamine and its quinoline derivatives were reported, providing insights into their electronic structures . In another study, the coordination complexes of 2-(4-quinolyl)nitronyl nitroxide with different metal ions were structurally characterized, revealing quadrangle geometry and coordination involving nitrogen atoms of quinoline rings and oxygen atoms of nitronyl nitroxides .

Chemical Reactions Analysis

The reactivity of quinoline derivatives in the formation of coordination complexes has been demonstrated. For example, the reaction of 2-(4-quinolyl)nitronyl nitroxide with metal hexafluoroacetylacetonates led to the formation of complexes with distinct magnetic properties . Additionally, the reactivity of Co(II) and Zn(II) ions with quinic acid under hydrothermal conditions resulted in the formation of metal-organic lattice assemblies with unique 2D molecular lattices .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives and their complexes have been extensively studied. Magnetic characterization of the coordination complexes revealed strong antiferromagnetic coupling and provided values for magnetic exchange constants and other parameters . The hydrothermal synthesis study reported the magnetic susceptibility and solid-state/frozen solution EPR data, supporting the presence of high-spin octahedral Co(II) in an oxygen environment . The homologous series of heavier element dipnictenes stabilized by m-terphenyl ligands were characterized by NMR spectroscopy and X-ray crystallography, which helped in understanding their bonding and electronic properties .

Scientific Research Applications

1. Liquid Crystalline Properties

Quinquephenyl exhibits intriguing liquid-crystalline properties, useful in organic electronics. An atomistic molecular-dynamics study detailed its phase transitions, including transitions to nematic and smectic phases, providing insights into its molecular organization and dynamics, crucial for applications in display technologies (Olivier, Muccioli, & Zannoni, 2014).

2. Superconductivity

Research on potassium-doped p-quinquephenyl reveals its superconducting properties, with a critical temperature of 7.3K. This finding is significant for developing new high-temperature superconductors (Huang et al., 2019).

3. Phase Transitions and Heat Capacity

The heat capacity and phase transitions of crystalline p-quinquephenyl have been studied, showing a transition from a planar to a twisted molecular conformation upon cooling. This understanding is vital for its potential use in thermal management and material science applications (Saito, Yamamura, & Sorai, 2000).

4. Optical and Fluorescent Properties

Quinquephenyl derivatives have been synthesized, exhibiting strong blue fluorescence and differing thermal and optical properties based on side group modifications. These properties are important for their use in optoelectronics and as fluorescent materials (Spiliopoulos & Mikroyannidis, 1998).

5. Electronic Switching Properties

Studies using non-equilibrium Green’s function and density functional theory methods indicate that quinquephenyl molecular devices exhibit switching properties and negative differential resistance, important for the development of molecular electronic devices (Nagarajan & Chandiramouli, 2017).

Safety And Hazards

According to the safety data sheet provided by Agilent Technologies, m-Quinquephenyl does not require any special measures for handling and storage. It does not pose any significant health, fire, or reactivity hazards .

properties

IUPAC Name

1,3-bis(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZQOSQCGDDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168237
Record name m-Quinquephenyl
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

m-Quinquephenyl

CAS RN

16716-13-5
Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name m-quinquephenyl
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Record name M-QUINQUEPHENYL
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Citations

For This Compound
121
Citations
LR Gomes, RA Howie, JN Low… - … Section C: Crystal …, 2012 - scripts.iucr.org
… transition would occur in the m-quinquephenyl isomer was raised, … HT and LT forms of m-quinquephenyl presented here, where the … analysis of two m-quinquephenyl polymorphs has …
Number of citations: 2 scripts.iucr.org
Y Yamada, S Toyoda - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… In this connection, decacyclene in mquinquephenyl was … by adding acenaphthylene to m-quinquephenyl at a weight ratio of … at 150 C because m-quinquephenyl begins to melt at 125 C. …
Number of citations: 15 www.journal.csj.jp
PW Rabideau, A Sygula, RK Dhar… - Journal of the Chemical …, 1993 - pubs.rsc.org
The Preferred U-Conformation of m-Quinquephenyl. An X-Ray Crystal Structure Determination and Molecular Mechanics Study … The Preferred U-Conformation of m-Quinquephenyl …
Number of citations: 2 pubs.rsc.org
M Bennett, NB Sunshine, GF Woods - The Journal of Organic …, 1963 - ACS Publications
… of n-butyllithium and, after hydrolysis, m-quinquephenyl was … proof of structure for the m-quinquephenyl skeleton moiety. … of 3,3""dibromo-m-quinquephenyl that has been prepared by …
Number of citations: 13 pubs.acs.org
S OZASA, Y FUJIOKA, H HASHINO… - Chemical and …, 1983 - jstage.jst.go.jp
… compounds, 5’,5”-di(2-biphenylyl)-2,2’”-diphenyl-mquaterphenyl (3), 2,5’,2"-triphenyl-m-terpheny1 (4), 3,5-di(2—biphenylyl)-o-terphenyl (5), and 5”(3-biphenylyl)—m—quinquephenyl (6…
Number of citations: 20 www.jstage.jst.go.jp
M Fingerle, HF Bettinger - Chemical Communications, 2020 - pubs.rsc.org
… Based on these data, the target molecule appears as a planarized m-quinquephenyl that is … (λ max = 367 nm in 1,4-dioxane) and m-quinquephenyl (λ max = 249 nm in cyclohexane), 60 …
Number of citations: 8 pubs.rsc.org
LC Lewis, LS Singer - Carbon, 1967 - Elsevier
… was carried out in the inert solvent m-quinquephenyl, the resolved proton … The molten hydrocarbon m-quinquephenyl … this hydrocarbon is heated above 260C in either m-quinquephenyl …
Number of citations: 43 www.sciencedirect.com
EJ Gallegos - The Journal of Physical Chemistry, 1967 - ACS Publications
The mass spectra, including metastable transitions and appearance potentials for the prin-cipal positive ions, were measured for several polyphenyls by a high-resolution mass …
Number of citations: 18 pubs.acs.org
LS Singer, IC Lewis - Carbon, 1964 - Elsevier
… in~lestigated the carbonization of many organic materials in m-quinquephenyl … Figure 1 shows some early results for a dilute solution of acenaphthylene in m-quinquephenyl, heated …
Number of citations: 68 www.sciencedirect.com
MA Kaiser, BJ Wood - Journal of Chromatographic Science, 1981 - academic.oup.com
… this system including rubrene, phenanthrene, m-quinquephenyl, 2-mercaptobenzimidazole, … A comparison of data from packed and capillary column analyses of m-quinquephenyl is …
Number of citations: 2 academic.oup.com

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